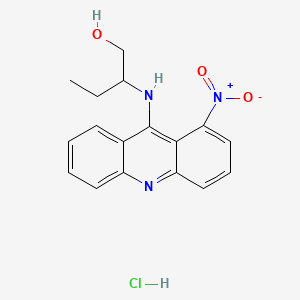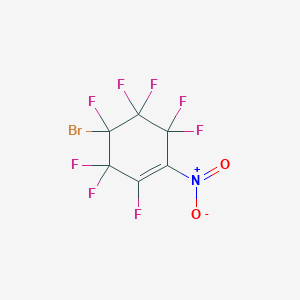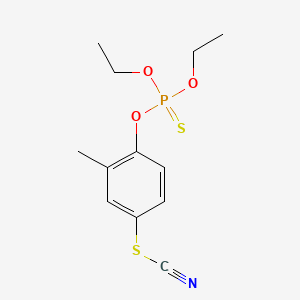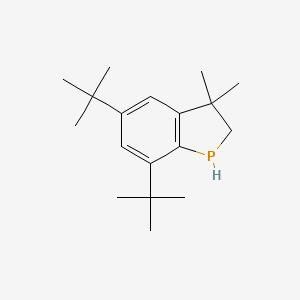
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with a complex structure that includes a butanol backbone and an acridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride typically involves multiple steps, starting with the preparation of the acridine derivative. The nitro group is introduced through nitration reactions, and the amino group is added via amination reactions. The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the acridine ring.
Substitution: The butanol moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-acridine derivatives and substituted butanol compounds
Wissenschaftliche Forschungsanwendungen
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and acridine moiety play crucial roles in its activity, potentially interfering with cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acridine derivatives and nitro-substituted butanol compounds. Examples include:
- 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, free base
- 1-Butanol, 2-((1-amino-9-acridinyl)amino)-, monohydrochloride
Uniqueness
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
80704-88-7 |
|---|---|
Molekularformel |
C17H18ClN3O3 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
2-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c1-2-11(10-21)18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h3-9,11,21H,2,10H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
NQQCIGDNXGENED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)


![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)

![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
silane](/img/structure/B14427335.png)



